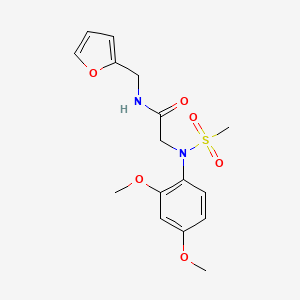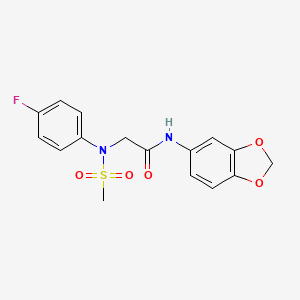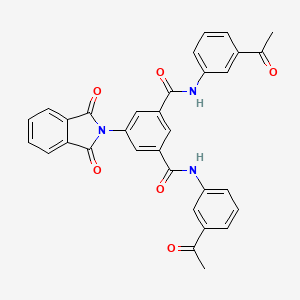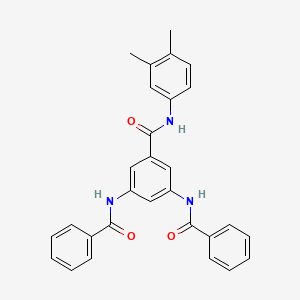
N-(3-acetylphenyl)-4-(4-nitrophenoxy)benzamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-(4-nitrophenoxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as AN-7, and it is a member of the 4-phenylphenoxyacetamide family. The molecular formula for AN-7 is C21H16N2O5, and its molecular weight is 380.36 g/mol.
Wirkmechanismus
The mechanism of action of AN-7 is not fully understood. However, it has been proposed that AN-7 induces apoptosis in cancer cells by activating the caspase pathway. AN-7 has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair. In addition, AN-7 has been shown to inhibit the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
AN-7 has been shown to exhibit biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of acetylcholinesterase. AN-7 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
AN-7 has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anticancer properties, making it a promising candidate for the development of anticancer drugs. AN-7 also exhibits anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, AN-7 has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. AN-7 also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of AN-7. One direction is the development of AN-7-based anticancer drugs. AN-7 has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is the study of AN-7 as an anti-inflammatory agent. AN-7 has shown promising results in inhibiting the production of pro-inflammatory cytokines, and further studies are needed to determine its effectiveness in vivo. Additionally, the study of AN-7 as an inhibitor of acetylcholinesterase could lead to the development of drugs for the treatment of Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
AN-7 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. AN-7 has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, AN-7 has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-14(24)16-3-2-4-17(13-16)22-21(25)15-5-9-19(10-6-15)28-20-11-7-18(8-12-20)23(26)27/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVDEZPNDJUKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467625.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B3467629.png)
![N-(2-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467634.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467644.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B3467645.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3467650.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3467675.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3467683.png)

![5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3467690.png)

